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Introduction

Mitapivat (formerly AG-348) is a first-in-class, orally available, allosteric activator of the
pyruvate kinase (PK) enzyme. Pyruvate kinase is a critical enzyme in the glycolytic pathway,
catalyzing the final step to produce adenosine triphosphate (ATP). In red blood cells (RBCs),
which lack mitochondria, glycolysis is the sole source of ATP, essential for maintaining cellular
integrity, function, and survival. Deficiencies in RBC PK activity, as seen in Pyruvate Kinase
Deficiency (PKD), or other conditions that increase RBC energy demands, lead to chronic
hemolytic anemia. This technical guide provides a comprehensive overview of the preclinical
data for mitapivat across various hemolytic anemias, including PKD, sickle cell disease (SCD),
thalassemia, and hereditary spherocytosis.

Mechanism of Action

Mitapivat activates both wild-type and a variety of mutant forms of the red blood cell-specific
pyruvate kinase isoform (PKR), leading to increased enzymatic activity.[1][2][3] This
enhancement of PKR function results in increased ATP production and a decrease in the
upstream metabolite, 2,3-diphosphoglycerate (2,3-DPG).[1][3] The elevation of ATP levels
helps to improve RBC health and survival, while the reduction in 2,3-DPG increases
hemoglobin's affinity for oxygen, which is particularly beneficial in SCD.[4]
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Caption: Mechanism of action of mitapivat in red blood cells.

Preclinical Data in Pyruvate Kinase Deficiency

(PKD)

In vitro studies using RBCs from patients with PKD demonstrated that mitapivat significantly

increases PKR activity and ATP levels.

Table 1: In Vitro Effects of Mitapivat on PKD Red Blood Cells
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Fold Increase Fold Increase

Parameter Reference
(Mean) (Range)

PKR Activity 1.8 1.2-3.4 [2][5]

ATP Levels 1.5 1.0-2.2 [2][5]

Preclinical Data in Sickle Cell Disease (SCD)

Preclinical studies in SCD have focused on mitapivat's dual mechanism of increasing ATP and
decreasing 2,3-DPG to reduce sickle hemoglobin (HbS) polymerization.

In Vitro & Ex Vivo Studies

Ex vivo treatment of RBCs from SCD patients with mitapivat resulted in a substantial increase
in PKR activity and ATP levels, along with a decrease in 2,3-DPG.[3]

Table 2: Ex Vivo Effects of Mitapivat on SCD Red Blood Cells

Parameter Mean Change Reference
PKR Activity +129% [3]
2,3-DPG Levels -17% [3]

Animal Model Studies

Studies in the Townes mouse model of SCD showed that mitapivat treatment led to increased
ATP levels and a reduction in oxidative stress and the percentage of erythrocytes retaining
mitochondria.[1][6]

Preclinical Data in Thalassemia

Mitapivat has been investigated for its potential to improve ineffective erythropoiesis and
anemia in thalassemia.

In Vitro & Ex Vivo Studies
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Ex vivo treatment of erythrocytes from patients with beta-thalassemia showed increased PKR
activity and ATP levels.[3]

Animal Model Studies

In the Hbbth3/+ mouse model of beta-thalassemia intermedia, oral administration of mitapivat
ameliorated anemia, improved red cell survival, and reduced ineffective erythropoiesis and iron
overload.[3][7][8][9]

Table 3: Effects of Mitapivat in Hbbth3/+ Mouse Model of Beta-Thalassemia

Parameter Observation Reference
Hemoglobin Increased [7]

Red Cell Half-life Increased (9.6 to 14 days) [7]

Markers of Hemolysis Reduced [7]
Ineffective Erythropoiesis Ameliorated [718]

Iron Overload Reduced [71[8]

Preclinical Data in Hereditary Spherocytosis

In a mouse model of hereditary spherocytosis, mitapivat treatment improved anemia and
markers of hemolysis.[3]

Experimental Protocols
In Vitro/Ex Vivo Treatment of Red Blood Cells

e Cell Source: Whole blood from patients or healthy controls.
o RBC Purification: Red blood cells were purified using microcrystalline a-cellulose columns.[2]

e Incubation: Purified RBCs or whole blood were incubated with mitapivat (up to 10 uM) for up
to 24 hours at 37°C in a phosphate-buffered saline solution containing glucose, adenine, and
mannitol.[2][10]
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» Analyses: Following incubation, cells were harvested for the measurement of PKR activity
and ATP levels.[2][10]

Animal Model Studies (General Workflow)
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Caption: General experimental workflow for preclinical animal studies.

Measurement of PKR Activity

PK activity was measured spectrophotometrically by monitoring the rate of NADH oxidation,
which is coupled to the conversion of phosphoenolpyruvate to pyruvate. The assay is typically
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performed in the presence of varying concentrations of the substrate phosphoenolpyruvate.[2]

Measurement of ATP Levels

Intracellular ATP levels in RBCs were measured using commercially available colorimetric or
luminescence-based ATP assay kits, such as the CellTiter-Glo® Luminescent Cell Viability
Assay (Promega) or kits from Sigma-Aldrich.[1][2] The assays are based on the ATP-
dependent luciferin-luciferase reaction, where the amount of light produced is proportional to
the ATP concentration.

Measurement of 2,3-DPG Levels

2,3-DPG levels in RBCs were quantified using liquid chromatography-tandem mass
spectrometry (LC-MS/MS) on snap-frozen whole blood samples.[4]

Conclusion

The preclinical data for mitapivat provide a strong rationale for its clinical development in a
range of hemolytic anemias. By activating the red blood cell pyruvate kinase, mitapivat
addresses the underlying metabolic defect in PKD and offers a novel therapeutic approach for
other hemolytic anemias characterized by increased energy demands and metabolic stress on
red blood cells. The consistent findings across in vitro, ex vivo, and animal model studies
demonstrate mitapivat's potential to improve anemia, reduce hemolysis, and ameliorate
disease-specific pathologies such as ineffective erythropoiesis and iron overload. These
preclinical findings have paved the way for ongoing and completed clinical trials that are further
defining the therapeutic role of mitapivat in these debilitating disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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